4-(2-Methylpyrimidin-4-yl)thiomorpholine
Overview
Description
Scientific Research Applications
Antimicrobial Activity
4-Thiomorpholine derivatives have been synthesized with the aim of developing potent bioactive molecules with less toxicity. Such derivatives are prepared through nucleophilic substitution reactions and have shown antimicrobial activity. The inclusion of aromatic and heterocyclic derivatives aims to increase microbial intracellular concentration and decrease microbial resistance, indicating their potential as antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Corrosion Inhibition
Thiomorpholin-4-ylmethyl-phosphonic acid and similar compounds have been synthesized and evaluated for their inhibitory effects on the corrosion of iron in saline solutions. These compounds exhibit significant corrosion inhibition efficiency, making them valuable for protecting metal surfaces in corrosive environments. Their adsorption follows Langmuir's isotherm, suggesting a strong and efficient interaction with the metal surfaces (H. Amar et al., 2006).
Synthesis of Bioactive Molecules
Research has also been conducted on the synthesis of new derivatives of thiomorpholine, aiming at the development of molecules with potential therapeutic applications. For example, derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine have been synthesized, showcasing the versatility of thiomorpholine in the creation of novel bioactive compounds (A. Karimian & H. Karimian, 2017).
Enzyme Inhibition
Thiazolo[4,5-d]pyrimidines and their derivatives have been synthesized and evaluated for their antibacterial properties, demonstrating the broad applicability of pyrimidin-4-ylthiomorpholine derivatives in inhibiting bacterial growth and potentially other types of enzymes (M. Rahimizadeh et al., 2011).
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-8-10-3-2-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVLGCXRFSFMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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